GNE-149

Description

BenchChem offers high-quality GNE-149 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNE-149 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H33F4N3O |

|---|---|

Molecular Weight |

503.6 g/mol |

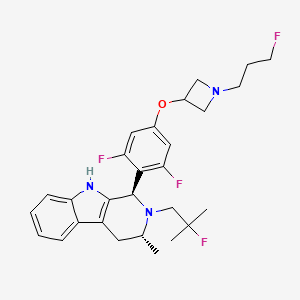

IUPAC Name |

(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |

InChI |

InChI=1S/C28H33F4N3O/c1-17-11-21-20-7-4-5-8-24(20)33-26(21)27(35(17)16-28(2,3)32)25-22(30)12-18(13-23(25)31)36-19-14-34(15-19)10-6-9-29/h4-5,7-8,12-13,17,19,27,33H,6,9-11,14-16H2,1-3H3/t17-,27-/m1/s1 |

InChI Key |

BKHIBYHLBQEIQK-XGCWNURASA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25 |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25 |

Origin of Product |

United States |

Foundational & Exploratory

GNE-149: A Dual-Acting Estrogen Receptor Antagonist and Degrader for ER+ Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-149 is a potent, orally bioavailable small molecule that represents a significant advancement in the targeted therapy of Estrogen Receptor-positive (ER+) breast cancer. It functions through a dual mechanism of action, acting as both a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα), the primary driver of tumor growth in this breast cancer subtype.[1][2][3] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize GNE-149.

Core Mechanism of Action: A Two-Pronged Attack on ERα Signaling

GNE-149's efficacy in ER+ breast cancer stems from its ability to simultaneously block ERα signaling and promote its degradation. This dual action offers a potential advantage over therapies that only antagonize the receptor, as it can more comprehensively shut down estrogen-driven tumor growth and potentially overcome resistance mechanisms.

Full Antagonism

GNE-149 competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This binding locks the receptor in an inactive conformation, inhibiting the transcriptional activation of estrogen-responsive genes that are critical for cancer cell proliferation and survival.

Selective Estrogen Receptor Degradation (SERD)

Beyond simple antagonism, GNE-149 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[4] This reduction in the total cellular pool of ERα protein further diminishes the capacity of cancer cells to respond to estrogenic stimuli.

Diagram: Dual Mechanism of Action of GNE-149

Caption: Dual mechanism of GNE-149: ERα antagonism and degradation.

Quantitative In Vitro Activity

The potency of GNE-149 has been quantified in preclinical studies using ER+ breast cancer cell lines, primarily MCF7 and T47D. The following tables summarize the key in vitro activity data.

| Cell Line | Assay | IC50 (nM) | Reference |

| MCF7 | ERα Degradation | 0.053 | [2] |

| Antiproliferation | 0.66 | [2] | |

| T47D | ERα Degradation | 0.031 | [2] |

| Antiproliferation | 0.69 | [2] |

Table 1: In Vitro Potency of GNE-149 in ER+ Breast Cancer Cell Lines. IC50 values represent the concentration of GNE-149 required to inhibit 50% of the respective activity.

In Vivo Efficacy in Xenograft Models

The antitumor activity of GNE-149 has been demonstrated in mouse xenograft models using the MCF7 human breast cancer cell line.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| MCF7 WT | 0.3-30 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | [4] |

| MCF7 Y537S Mutant | 0.3-30 mg/kg, oral, daily | Dose-dependent tumor regression at doses >0.3 mg/kg | [4] |

Table 2: In Vivo Efficacy of GNE-149 in MCF7 Xenograft Models. The Y537S mutation in ERα is a common mechanism of acquired resistance to endocrine therapy.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of GNE-149.

ERα Degradation Assay

Objective: To quantify the ability of GNE-149 to induce the degradation of the ERα protein in cancer cells.

Methodology:

-

Cell Culture: MCF7 or T47D cells are seeded in appropriate culture plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a serial dilution of GNE-149 or vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is used to normalize for protein loading.

-

Detection and Quantification: The membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP), and the resulting signal is visualized. The intensity of the ERα band is quantified and normalized to the loading control.

-

Data Analysis: The percentage of ERα degradation is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Diagram: ERα Degradation Assay Workflow

Caption: Workflow for assessing GNE-149-induced ERα degradation.

Cell Proliferation Assay

Objective: To determine the antiproliferative effect of GNE-149 on ER+ breast cancer cells.

Methodology:

-

Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a low density.

-

Compound Treatment: After allowing the cells to attach, they are treated with a serial dilution of GNE-149 or vehicle control.

-

Incubation: The plates are incubated for a period of several days (e.g., 5-7 days) to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Diagram: Cell Proliferation Assay Workflow

Caption: Workflow for assessing the antiproliferative effects of GNE-149.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of GNE-149 in a living organism.

Methodology:

-

Cell Implantation: MCF7 cells, either wild-type or engineered to express mutant ERα (e.g., Y537S), are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed orally with GNE-149 at various concentrations or vehicle control on a daily schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of GNE-149 is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition or regression is calculated.

Downstream Signaling and Future Directions

While the primary mechanism of GNE-149 is the direct targeting of ERα, its downstream effects on other signaling pathways are of significant interest, particularly in the context of overcoming endocrine resistance. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in ER+ breast cancer and is a known mediator of resistance to anti-estrogen therapies.

Diagram: Potential Impact of GNE-149 on the PI3K/AKT/mTOR Pathway

Caption: Hypothesized interplay between GNE-149's action on ERα and the PI3K/AKT/mTOR pathway.

Direct experimental evidence of GNE-149's modulation of the PI3K/AKT/mTOR pathway is an area for future investigation. Proteomic and transcriptomic studies would be valuable to elucidate the broader impact of GNE-149 on cellular signaling networks and to identify potential biomarkers of response and resistance.

Conclusion

GNE-149 is a promising therapeutic agent for ER+ breast cancer with a well-defined dual mechanism of action targeting ERα. Its potent in vitro and in vivo activity, including in a model of acquired resistance, underscores its potential as a valuable addition to the armamentarium against this disease. Further research into its downstream signaling effects will provide a more complete understanding of its mechanism and may inform rational combination strategies to further improve patient outcomes.

References

- 1. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K inhibition results in enhanced estrogen receptor function and dependence in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

GNE-149: A Technical Overview of its Function as a Full Antagonist and Selective Estrogen Receptor α Degrader

Introduction

Estrogen receptor alpha (ERα), a ligand-activated transcription factor, is a pivotal driver in the majority of breast cancers, making it a well-established therapeutic target.[1][2][3][4] Endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, are foundational treatments. However, the emergence of resistance, often through mutations in the ESR1 gene (which encodes ERα), necessitates the development of novel therapeutic agents.[1] GNE-149 was developed as a potent, orally bioavailable molecule that functions as both a full ERα antagonist and a selective estrogen receptor degrader (SERD).[1][2][3][4] Unlike the first-generation SERD, fulvestrant, which suffers from poor oral bioavailability, GNE-149 was designed for improved pharmacokinetic properties, aiming to provide a "best-in-class" profile with a dual mechanism of action.[1][2][4]

Quantitative Biological Activity

The efficacy of GNE-149 has been quantified through a series of in vitro assays, demonstrating its potent antiproliferative and ERα degradation capabilities across different ER-positive breast cancer cell lines.

Table 1: In Vitro Activity of GNE-149

| Assay Type | Cell Line | IC50 (nM) | Reference |

| ERα Degradation | MCF7 | 0.053 | [5] |

| ERα Degradation | T47D | 0.031 | [5] |

| Antiproliferation | MCF7 | 0.66 | [5] |

| Antiproliferation | T47D | 0.69 | [5] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Profile

A key objective in the development of GNE-149 was to overcome the pharmacokinetic limitations of existing SERDs. In vivo studies across multiple species demonstrated significantly improved metabolic stability and oral bioavailability compared to earlier compounds.[1]

Table 2: In Vivo Pharmacokinetics and Metabolic Stability of GNE-149

| Species | Total Clearance (mL/min/kg) | Oral Bioavailability (F%) | Reference |

| Rat | 19 | 31% | [1][5] |

| Dog | 8 | 49% | [1][5] |

| Cynomolgus Monkey | 13 | 28% | [1][5] |

Mechanism of Action: Antagonism and Degradation

GNE-149 exerts its therapeutic effect through a dual mechanism. As a full antagonist, it competitively binds to ERα, preventing the conformational change required for coactivator recruitment and subsequent transcription of estrogen-responsive genes.[1][6] Concurrently, as a SERD, its binding targets the ERα protein for proteasomal degradation, thereby reducing the total cellular pool of the receptor. This combined action effectively shuts down ERα signaling.

Caption: GNE-149 mechanism: blocks E2 binding and promotes ERα degradation.

Experimental Protocols

The characterization of GNE-149 involved several key biochemical and cell-based assays.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to reduce the total amount of ERα protein in cells.

-

Cell Culture: ER-positive breast cancer cells (e.g., MCF7, T47D) are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of GNE-149 or control compounds (e.g., Fulvestrant, vehicle) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the ERα band is normalized to the loading control band. The percentage of ERα degradation is calculated relative to the vehicle-treated control, and IC50 values are determined.

Caption: Workflow for quantifying ERα protein degradation via Western Blot.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells.

-

Cell Seeding: MCF7 or T47D cells are seeded at a low density in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous hormones.

-

Compound Addition: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of GNE-149. Controls include vehicle (DMSO) and a positive control inhibitor.

-

Incubation: Cells are incubated for a period of 5-7 days to allow for multiple rounds of cell division.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a colorimetric assay like the MTT or SRB assay.

-

Data Analysis: The luminescence or absorbance signal, which is proportional to the number of viable cells, is read using a plate reader. The results are normalized to the vehicle control, and IC50 values for antiproliferative activity are calculated using a non-linear regression curve fit.

In Vivo Uterine Wet Weight (UWW) Assay

This assay is a classic in vivo method to distinguish between estrogen agonist and antagonist activity.[1]

-

Animal Model: Immature, ovariectomized female rats are used as they lack endogenous estrogen production, making the uterus highly sensitive to exogenous estrogens.

-

Dosing: Animals are divided into groups and treated daily with:

-

Vehicle control.

-

An estrogen agonist (e.g., ethinyl estradiol) to stimulate uterine growth.

-

The test compound alone (GNE-149) to check for agonist activity.

-

The estrogen agonist in combination with the test compound to assess antagonist activity.

-

-

Endpoint: After a set number of days (typically 3-4), the animals are euthanized, and the uteri are excised, trimmed of fat, blotted to remove fluid, and weighed.

-

Analysis: The uterine weight is normalized to the total body weight. A lack of increase in uterine weight with GNE-149 alone demonstrates no agonist activity. A significant reduction in the estrogen-stimulated uterine weight by co-administration of GNE-149 confirms its antagonist profile. GNE-149 was shown to be a full antagonist in this assay.[1]

Drug Discovery and Optimization Logic

The discovery of GNE-149 resulted from a strategic lead optimization campaign. The goal was to develop an orally bioavailable SERD with a full antagonist profile, improving upon existing molecules.

Caption: Lead optimization strategy leading from the initial concept to GNE-149.

GNE-149 is a highly potent, orally bioavailable small molecule that acts as a full antagonist and efficient degrader of estrogen receptor alpha.[1][2][7] Through a combination of potent in vitro activity against ER+ breast cancer cell lines and a favorable pharmacokinetic profile, it demonstrates significant promise.[1][5] Its dual mechanism of action, which both blocks signaling and eliminates the receptor protein, makes it an important tool for cancer research and a candidate for addressing endocrine therapy resistance.[1] In vivo studies have confirmed its full antagonist nature and its dose-dependent efficacy in xenograft models, including those with ERα mutations.[1][5]

References

- 1. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Development of GNE-149: A Dual-Action Estrogen Receptor Antagonist and Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-149 is a potent, orally bioavailable small molecule that functions as both a full antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] This dual mechanism of action targets the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Developed as a "best-in-class" therapeutic agent, GNE-149 addresses the limitations of existing endocrine therapies, such as the poor oral bioavailability of fulvestrant.[1][2][3] Preclinical studies have demonstrated its efficacy in promoting the degradation of ERα and inhibiting the proliferation of ER-positive breast cancer cells, including those with mutations that confer resistance to standard treatments.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GNE-149, including detailed experimental protocols and key data from foundational studies.

Introduction: The Challenge of ER-Positive Breast Cancer and the Emergence of SERDs

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. The growth of these tumors is driven by the hormone estrogen, which binds to and activates the estrogen receptor alpha (ERα), a nuclear transcription factor. Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors, have significantly improved patient outcomes. However, the development of resistance, often through mutations in the ESR1 gene encoding ERα, remains a significant clinical challenge.

Selective estrogen receptor degraders (SERDs) represent a major advancement in endocrine therapy. These agents not only block the activity of ERα but also induce its degradation through the cellular ubiquitin-proteasome system. Fulvestrant, the first FDA-approved SERD, has demonstrated clinical benefit but is limited by its poor oral bioavailability, requiring intramuscular administration. This limitation has spurred the development of orally bioavailable SERDs, a class of agents to which GNE-149 belongs.

The Discovery of GNE-149: A Lead Optimization Journey

The development of GNE-149 was the result of a focused lead optimization effort aimed at discovering a "best-in-class" orally bioavailable SERD with a dual mechanism of action: full ERα antagonism and efficient ERα degradation.[1][2][3] The tetrahydro-β-carboline scaffold was identified as a promising starting point. Through systematic chemical modifications, researchers at Genentech optimized the physicochemical and pharmacological properties of the lead compounds to enhance their potency, metabolic stability, and oral bioavailability. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of GNE-149 (also referred to as compound 12 in the primary literature).[1]

Mechanism of Action: A Dual Assault on ERα Signaling

GNE-149 exerts its anti-cancer effects through a dual mechanism of action that potently disrupts ERα signaling.

Full Antagonism of Estrogen Receptor Alpha

GNE-149 competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, estradiol. This direct competition inhibits the conformational changes in ERα that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation.

Selective Degradation of Estrogen Receptor Alpha

Upon binding to ERα, GNE-149 induces a conformational change in the receptor that marks it for ubiquitination and subsequent degradation by the 26S proteasome. This degradation of the ERα protein itself reduces the total cellular pool of the receptor, further diminishing its signaling capacity.

The following diagram illustrates the proposed signaling pathway and the points of intervention by GNE-149.

References

GNE-149: A Comprehensive Technical Guide on its Binding Affinity to Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-149, a potent and orally bioavailable full antagonist of Estrogen Receptor Alpha (ERα) and a Selective Estrogen Receptor Degrader (SERD). This document details the binding affinity, cellular activity, and the underlying mechanisms of action of GNE-149, making it a crucial resource for researchers in oncology and drug development.

Quantitative Data Summary

GNE-149 demonstrates high-affinity binding to ERα, leading to potent antagonism and degradation of the receptor. Its efficacy has been demonstrated in various breast cancer cell lines. The following tables summarize the key quantitative data for GNE-149 and comparator compounds.

Table 1: In Vitro Activity of GNE-149 Against Estrogen Receptor Alpha

| Compound | ERα Antagonism IC₅₀ (nM) | ERα Degradation IC₅₀ (nM) in MCF7 Cells | Antiproliferation IC₅₀ (nM) in MCF7 Cells | Antiproliferation IC₅₀ (nM) in T47D Cells | ERα Degradation IC₅₀ (nM) in T47D Cells |

| GNE-149 | 0.053[1][2] | 0.053[1] | 0.66[1][2] | 0.69[1][2] | 0.031[1][2] |

Mechanism of Action: GNE-149 as a Selective Estrogen Receptor Degrader (SERD)

GNE-149 functions as a SERD, a class of drugs that not only antagonize the estrogen receptor but also induce its degradation. This dual mechanism of action provides a comprehensive blockade of ERα signaling.

Signaling Pathway of GNE-149 in ER+ Breast Cancer Cells

The following diagram illustrates the mechanism of action of GNE-149.

Caption: Mechanism of GNE-149 as a Selective Estrogen Receptor Degrader (SERD).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GNE-149.

Cell Culture

-

Cell Lines: MCF7 and T47D human breast cancer cell lines, which are ERα-positive, are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured.

ERα Competitive Binding Assay

This assay is performed to determine the binding affinity of GNE-149 to ERα.

-

Reagents:

-

Full-length human recombinant ERα protein.

-

Radiolabeled estradiol ([³H]-E2).

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

GNE-149 and unlabeled estradiol (for standard curve).

-

-

Procedure:

-

A constant concentration of ERα protein and [³H]-E2 are incubated in the assay buffer.

-

Increasing concentrations of GNE-149 or unlabeled estradiol are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The bound and free radioligand are separated (e.g., using hydroxylapatite or filter membranes).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]-E2 binding against the concentration of GNE-149.

-

Workflow for ERα Competitive Binding Assay

References

GNE-149: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist of the estrogen receptor alpha (ERα). Developed as a potential treatment for ER-positive (ER+) breast cancer, GNE-149 demonstrates a dual mechanism of action by both blocking the receptor's activity and inducing its degradation. This dual action aims to overcome the limitations of existing endocrine therapies, such as the development of resistance, particularly through mutations in the ESR1 gene which encodes for ERα. Preclinical data indicate that GNE-149 exhibits robust anti-proliferative activity in ER+ breast cancer cell lines and significant in vivo efficacy in xenograft models, including those with ERα mutations. This guide provides a comprehensive overview of the preclinical data and experimental protocols associated with the evaluation of GNE-149.

Mechanism of Action

GNE-149 functions as a "best-in-class" SERD, combining two key mechanisms to inhibit ERα signaling. Firstly, it acts as a full antagonist, competitively binding to ERα and preventing its activation by estradiol. Secondly, it induces the rapid degradation of the ERα protein. This degradation removes the receptor from the cell, thereby preventing both ligand-dependent and ligand-independent signaling. This dual mechanism is crucial for addressing resistance mechanisms that can arise with therapies that only block the receptor.

Quantitative Preclinical Data

The preclinical evaluation of GNE-149 has generated significant quantitative data across various assays, demonstrating its potency and efficacy.

In Vitro Activity

GNE-149 has shown potent antiproliferative and ERα degradation activity in multiple ER+ breast cancer cell lines.

| Cell Line | Assay | IC50 (nM) |

|---|---|---|

| MCF7 | Antiproliferation | 0.66 |

| T47D | Antiproliferation | 0.69 |

| MCF7 | ERα Degradation | 0.053 |

| T47D | ERα Degradation | 0.031 |

In Vivo Efficacy

GNE-149 has demonstrated dose-dependent anti-tumor activity in mouse xenograft models of ER+ breast cancer, including a model with a common resistance mutation (Y537S).

| Xenograft Model | Dose Range (mg/kg) | Observed Effect |

|---|---|---|

| MCF7 Wild-Type (WT) ERα | Not specified, but dose-dependent | Dose-dependent efficacy and good tolerability. |

| MCF7 Y537S Mutant ERα | >0.3 | Tumor regression observed at all doses. |

Pharmacokinetics

Pharmacokinetic studies in multiple species have shown that GNE-149 possesses favorable properties for oral administration.

| Species | Total Clearance (CL; mL/min/kg) | Oral Bioavailability (F; %) |

|---|---|---|

| Rat | 19 | 31 |

| Dog | 8 | 49 |

| Cynomolgus Monkey | 13 | 28 |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies used in the key experiments for GNE-149.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of GNE-149 to induce the degradation of the ERα protein in cancer cell lines.

-

Cell Culture: MCF7 or T47D cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Treatment: Cells are treated with varying concentrations of GNE-149 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the relative amount of ERα protein.

Cell Proliferation Assay

This assay measures the effect of GNE-149 on the growth of ER+ breast cancer cell lines.

-

Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of GNE-149.

-

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 5-7 days).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read on a plate reader, and the IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Study

This protocol details the evaluation of GNE-149's anti-tumor activity in a mouse model.

-

Animal Model: Female immunodeficient mice (e.g., nu/nu) are used.

-

Cell Implantation: MCF7 cells, either wild-type or with a specific mutation like Y537S, are implanted subcutaneously. Estrogen supplementation is typically required for tumor growth.

-

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated orally with GNE-149 at various doses or a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is calculated.

Downstream Signaling Inhibition

By inducing the degradation and antagonism of ERα, GNE-149 effectively shuts down the downstream signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. ERα, when activated by estrogen, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in cell cycle progression, such as Cyclin D1. By eliminating ERα, GNE-149 prevents the transcription of these essential genes, leading to cell cycle arrest and inhibition of tumor growth.

GNE-149: A Novel Approach to Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapies, such as tamoxifen, have long been the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance remains a significant clinical challenge. GNE-149, a potent and orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent to overcome tamoxifen resistance. This technical guide provides a comprehensive overview of the role of GNE-149, its mechanism of action, and the preclinical evidence supporting its potential in treating tamoxifen-resistant breast cancer.

Introduction: The Challenge of Tamoxifen Resistance

Tamoxifen, a selective estrogen receptor modulator (SERM), competitively inhibits estrogen binding to the estrogen receptor alpha (ERα), thereby blocking its transcriptional activity and inhibiting the growth of ER+ breast cancer cells. Despite its initial efficacy, a substantial number of patients develop resistance to tamoxifen through various mechanisms, including:

-

ESR1 Gene Mutations: Mutations in the gene encoding ERα, particularly in the ligand-binding domain (LBD), can lead to a constitutively active receptor that is no longer dependent on estrogen for its function. This renders tamoxifen ineffective.

-

Upregulation of Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can promote cell survival and proliferation independently of ERα, thus bypassing the inhibitory effects of tamoxifen.

-

Altered Co-regulator Proteins: Changes in the expression or function of co-activator and co-repressor proteins that modulate ERα activity can shift the balance towards tamoxifen agonism, promoting tumor growth instead of inhibition.

GNE-149: A Potent ERα Antagonist and Degrader

GNE-149 is a novel SERD that functions as a full antagonist of ERα and efficiently induces its degradation.[1][2][3] Unlike tamoxifen, which only blocks ERα activity, GNE-149 eliminates the receptor protein altogether. This dual mechanism of action provides a key advantage in overcoming tamoxifen resistance by targeting both wild-type and mutant forms of ERα.

Quantitative Data on GNE-149 Activity

Preclinical studies have demonstrated the potent in vitro activity of GNE-149 in ER+ breast cancer cell lines.

| Compound | Cell Line | Antiproliferation IC50 (nM) | ERα Degradation IC50 (nM) |

| GNE-149 | MCF7 | 0.66 | 0.053 |

| GNE-149 | T47D | 0.69 | 0.031 |

Table 1: In vitro antiproliferative and ERα degradation activity of GNE-149 in ER+ breast cancer cell lines.[1]

Overcoming Tamoxifen Resistance: The Role of GNE-149

The primary mechanism by which GNE-149 is poised to overcome tamoxifen resistance is through its ability to degrade the ERα protein. This is particularly relevant in cases of resistance driven by ESR1 mutations, which lead to a constitutively active receptor. By eliminating the mutated receptor, GNE-149 can shut down this driver of tumor growth.

Signaling Pathways

Tamoxifen resistance is often associated with the hyperactivation of escape pathways that promote cell survival. While direct experimental evidence on the specific effects of GNE-149 on these pathways in tamoxifen-resistant models is emerging, its primary action of degrading ERα is expected to have downstream effects on these interconnected signaling networks.

References

GNE-149: A Comprehensive Technical Guide on its Antagonistic and Degradative Effects on Wild-Type and Mutant Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and an efficient selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2] This dual mechanism of action makes it a promising therapeutic candidate for ER-positive (ER+) breast cancer, particularly in cases that have developed resistance to standard endocrine therapies. Resistance can be driven by mutations in the ESR1 gene, which encodes ERα.[2] This document provides an in-depth technical overview of GNE-149, focusing on its effects on both wild-type and mutant forms of ERα. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to GNE-149

GNE-149 was developed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1] While drugs like tamoxifen (a selective estrogen receptor modulator - SERM) and aromatase inhibitors are effective, resistance often develops.[2] Fulvestrant, an approved SERD, is effective but lacks oral bioavailability.[1][2] GNE-149 was designed as a potent, orally available SERD with a full antagonist profile, offering the potential for improved efficacy and patient compliance.[1][2] Its chemical structure is (1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)oxy)phenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[3]

Quantitative Data: In Vitro Activity of GNE-149

The following table summarizes the in vitro potency of GNE-149 in key assays, demonstrating its efficacy in both ERα degradation and inhibition of cancer cell proliferation.

| Assay | Cell Line | ESR1 Status | IC50 (nM) | Reference |

| ERα Degradation | MCF7 | Wild-Type | 0.053 | [4] |

| ERα Degradation | T47D | Wild-Type | 0.031 | [4] |

| Antiproliferation | MCF7 | Wild-Type | 0.66 | [4] |

| Antiproliferation | T47D | Wild-Type | 0.69 | [4] |

In Vivo Efficacy

GNE-149 has demonstrated robust, dose-dependent efficacy in xenograft models.[2] In an MCF7 xenograft mouse model with wild-type ERα, GNE-149 was well-tolerated and showed significant tumor growth inhibition.[2] Notably, in an MCF7 xenograft model overexpressing the clinically relevant Y537S ESR1 mutation, GNE-149 also exhibited dose-dependent efficacy, with tumor regression observed at all tested doses above 0.3 mg/kg.[2]

Signaling Pathways and Mechanism of Action

Estrogen Receptor Alpha (ERα) Signaling Pathway

The diagram below illustrates the canonical ERα signaling pathway, which is a key driver of proliferation in ER+ breast cancer. In its inactive state, ERα resides predominantly in the nucleus. Upon binding to its ligand, estradiol (E2), the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This recruitment of co-activators initiates the transcription of genes involved in cell growth and proliferation.

Mechanism of Action of GNE-149

GNE-149 exhibits a dual mechanism of action. Firstly, it acts as a full antagonist, competitively binding to ERα and preventing its activation by estradiol. Secondly, it functions as a SERD, inducing the degradation of the ERα protein, thereby depleting the cell of this key oncogenic driver. This is particularly important in the context of ESR1 mutations, which can lead to ligand-independent, constitutive activation of the receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GNE-149.

ERα Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in ERα protein levels following treatment with GNE-149.

-

Cell Culture and Treatment:

-

Seed MCF7 or T47D cells in complete growth medium and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of GNE-149 or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

-

-

Protein Quantification:

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.

-

Cell Proliferation Assay

This assay measures the effect of GNE-149 on the growth of cancer cell lines.

-

Cell Seeding:

-

Trypsinize and count MCF7 or T47D cells.

-

Seed the cells in 96-well plates at a predetermined optimal density.

-

Allow the cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GNE-149 in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of GNE-149 or vehicle control.

-

Incubate the plates for a period of 3 to 6 days.

-

-

Quantification of Cell Viability:

-

Using Crystal Violet:

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin or methanol for 15 minutes.

-

Stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or methanol).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Using MTT/XTT:

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

-

Plot the percentage of proliferation against the log of the GNE-149 concentration and use a non-linear regression model to determine the IC50 value.

-

In Vivo Xenograft Model

This protocol describes the evaluation of GNE-149's antitumor activity in a mouse model.

-

Cell Line and Animal Model:

-

Use an appropriate immunodeficient mouse strain (e.g., nude or NSG mice).

-

For estrogen-dependent models like wild-type MCF7, supplement the mice with an estrogen source (e.g., subcutaneous estradiol pellets). This is not required for models with constitutively active ESR1 mutations like Y537S.[1]

-

-

Tumor Implantation:

-

Harvest MCF7 cells (either wild-type or engineered to express a specific ESR1 mutation like Y537S).

-

Resuspend the cells in a suitable medium, often mixed with Matrigel, to support initial tumor growth.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[1]

-

Administer GNE-149 orally at various doses according to the study design. The control group receives a vehicle solution.

-

Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

-

-

Endpoint and Analysis:

-

The study may be concluded when tumors in the control group reach a maximum allowable size or after a fixed duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the data by comparing the tumor growth rates and final tumor volumes between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like GNE-149.

Conclusion

GNE-149 is a potent, orally bioavailable SERD with a full ERα antagonist profile. It demonstrates significant activity in degrading ERα and inhibiting the proliferation of ER+ breast cancer cells, including those harboring the common ESR1 Y537S mutation. The comprehensive data and established protocols outlined in this guide provide a solid foundation for further research and development of GNE-149 as a potential next-generation endocrine therapy for ER+ breast cancer.

References

GNE-149: A Technical Guide to Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD). The information presented is collated from preclinical studies and is intended to support further research and development of this compound for potential therapeutic applications in ER+ breast cancer.

Quantitative Pharmacokinetic Profile

GNE-149 has demonstrated favorable pharmacokinetic properties across multiple preclinical species, indicating good oral exposure and metabolic stability.[1] A summary of the key pharmacokinetic parameters in rats, dogs, and cynomolgus monkeys is presented below.

Table 1: Pharmacokinetic Parameters of GNE-149 in Preclinical Species

| Parameter | Rat | Dog | Cynomolgus Monkey |

| Total Clearance (CL) | 19 mL/min/kg | 8 mL/min/kg | 13 mL/min/kg |

| Oral Bioavailability (F) | 31% | 49% | 28% |

Data sourced from publicly available information. More detailed parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available in a consolidated format.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of GNE-149's pharmacokinetic and in vivo efficacy.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of GNE-149 in rats, dogs, and cynomolgus monkeys following intravenous and oral administration.

Animal Models:

-

Male Sprague-Dawley rats

-

Male Beagle dogs

-

Male Cynomolgus monkeys

Drug Formulation and Administration:

-

Intravenous (IV): GNE-149 was formulated in a suitable vehicle (e.g., 5% N,N-dimethylacetamide, 10% Solutol HS 15, 85% sterile water) for IV administration. A single bolus dose was administered via the tail vein (rats) or cephalic vein (dogs and monkeys).

-

Oral (PO): For oral administration, GNE-149 was suspended in a vehicle such as 0.5% methylcellulose in water. The formulation was administered via oral gavage.

Blood Sampling:

-

Serial blood samples were collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of GNE-149 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method involved protein precipitation followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including clearance (CL) and oral bioavailability (F), were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

In Vivo Efficacy Studies (MCF-7 Xenograft Model)

Objective: To evaluate the dose-dependent antitumor efficacy of GNE-149 in an estrogen-dependent human breast cancer xenograft model.

Animal Model:

-

Female nude mice (e.g., Crl:NU(NCr)-Foxn1nu) were used.

-

Animals were ovariectomized to remove endogenous estrogen production.

Tumor Cell Implantation:

-

MCF-7 human breast cancer cells, which are ER-positive, were used.

-

Cells were cultured in appropriate media and harvested during the exponential growth phase.

-

A suspension of MCF-7 cells in a suitable matrix (e.g., Matrigel) was subcutaneously injected into the flank of each mouse.

-

To support initial tumor growth, mice were supplemented with a slow-release 17β-estradiol pellet implanted subcutaneously.

Drug Treatment:

-

Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were randomized into vehicle and treatment groups.

-

GNE-149 was formulated for oral administration (e.g., in 0.5% methylcellulose, 0.2% Tween-80 in water) and administered daily by oral gavage at various dose levels.

-

The vehicle control group received the formulation without the active compound.

Efficacy Endpoints:

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

-

Body weight was monitored as an indicator of general health and treatment tolerance.

-

At the end of the study, tumors were excised and weighed. Tumor tissue was also collected for pharmacodynamic biomarker analysis (e.g., ERα protein levels).

Signaling Pathway and Experimental Workflow Visualizations

GNE-149 Mechanism of Action: ERα Antagonism and Degradation

GNE-149 functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent downstream signaling that promotes tumor cell proliferation. Furthermore, the binding of GNE-149 to ERα induces a conformational change in the receptor, targeting it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action leads to a profound and sustained inhibition of ERα signaling in ER+ breast cancer cells.

Caption: GNE-149's dual mechanism of ERα antagonism and degradation.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of GNE-149 in a mouse xenograft model of human breast cancer.

Caption: Workflow for GNE-149 in vivo efficacy studies.

References

Methodological & Application

GNE-149: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and a selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3] It has demonstrated potent antiproliferative and ERα degradation activity in ER-positive (ER+) breast cancer cell lines, such as MCF7 and T47D.[1][2][3] This document provides detailed protocols for utilizing GNE-149 in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

GNE-149 exhibits a dual mechanism of action against ERα, a key driver in the majority of breast cancers. Firstly, it acts as a competitive antagonist, blocking the binding of estrogen to ERα and thereby preventing the transcriptional activation of estrogen-responsive genes. Secondly, it induces the degradation of the ERα protein itself, reducing the total cellular levels of the receptor. This dual action makes it a promising agent for the treatment of ER+ breast cancer.

Caption: Mechanism of action of GNE-149 in an ER+ breast cancer cell.

Data Presentation

The following tables summarize the in vitro activity of GNE-149 in two common ER+ breast cancer cell lines, MCF7 and T47D.

Table 1: Antiproliferative Activity of GNE-149

| Cell Line | GNE-149 IC₅₀ (nM) |

| MCF7 | 0.66 |

| T47D | 0.69 |

Table 2: ERα Degradation Activity of GNE-149

| Cell Line | GNE-149 IC₅₀ (nM) |

| MCF7 | 0.053 |

| T47D | 0.031 |

Experimental Protocols

Cell Culture of MCF7 and T47D Cells

This protocol outlines the basic steps for maintaining and passaging MCF7 and T47D human breast cancer cell lines.

Materials:

-

MCF7 (ATCC HTB-22) or T47D (ATCC HTB-133) cells

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

75 cm² cell culture flasks

-

Incubator at 37°C with 5% CO₂

Procedure:

-

Maintain cells in a 75 cm² flask with 10-15 mL of growth medium.

-

Monitor cell growth daily and subculture when cells reach 80-90% confluency.

-

To subculture, aspirate the growth medium and wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh growth medium.

-

Incubate at 37°C with 5% CO₂.

Antiproliferation Assay (MTT Assay)

This protocol describes how to determine the effect of GNE-149 on the proliferation of MCF7 and T47D cells using a colorimetric MTT assay.

Caption: Workflow for the MTT-based antiproliferation assay.

Materials:

-

MCF7 or T47D cells

-

Growth Medium

-

GNE-149 stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Harvest and count cells as described in the cell culture protocol.

-

Seed 5,000-10,000 cells per well in 100 µL of growth medium in a 96-well plate.

-

Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

-

Prepare serial dilutions of GNE-149 in growth medium. A suggested concentration range to test would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the GNE-149 dilutions or vehicle control.

-

Incubate for 72 hours at 37°C with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

ERα Degradation Assay (Western Blot)

This protocol details the procedure for assessing the degradation of ERα protein in MCF7 and T47D cells following treatment with GNE-149.

Materials:

-

MCF7 or T47D cells

-

Growth Medium

-

GNE-149 stock solution (in DMSO)

-

6-well plates

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of GNE-149 (e.g., 0.01 nM to 100 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative ERα protein levels.

References

GNE-149 Application Notes and Protocols for MCF7 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1][2][3][4] ERα is a well-validated therapeutic target for the majority of breast cancers, which are ER-positive (ER+).[1][2][3] GNE-149 has demonstrated significant anti-proliferative activity in ER+ breast cancer cell lines, such as MCF7, and robust dose-dependent efficacy in MCF7 xenograft models.[1][2][3] These application notes provide a comprehensive overview of the preclinical evaluation of GNE-149 in the MCF7 xenograft model, including detailed experimental protocols and data presentation.

Data Presentation

In Vitro Activity of GNE-149 in MCF7 Cells

The following table summarizes the in vitro potency of GNE-149 in MCF7 cells.

| Parameter | GNE-149 |

| ERα Degradation IC50 (nM) | 0.053 |

| Antiproliferation IC50 (nM) | 0.66 |

Data compiled from publicly available research.

In Vivo Efficacy of GNE-149 in MCF7 Xenograft Model

The following tables present representative data on the dose-dependent efficacy of GNE-149 in an MCF7 xenograft mouse model.

Table 1: Tumor Growth Inhibition (TGI) of GNE-149 in MCF7 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |

| Vehicle | - | 450 | - |

| GNE-149 | 3 | 225 | 50 |

| GNE-149 | 10 | 112.5 | 75 |

| GNE-149 | 30 | 45 | 90 |

Note: This data is representative and compiled based on descriptions of "robust dose-dependent efficacy" for GNE-149 and data from similar oral SERDs.

Table 2: Mean Tumor Volume Over Time with GNE-149 Treatment

| Day | Vehicle (mm³) | GNE-149 (3 mg/kg) (mm³) | GNE-149 (10 mg/kg) (mm³) | GNE-149 (30 mg/kg) (mm³) |

| 0 | 100 | 100 | 100 | 100 |

| 7 | 200 | 150 | 120 | 110 |

| 14 | 350 | 200 | 130 | 90 |

| 21 | 450 | 225 | 112.5 | 45 |

Note: This data is representative and compiled based on descriptions of "robust dose-dependent efficacy" for GNE-149 and data from similar oral SERDs.

Table 3: Body Weight Changes During GNE-149 Treatment

| Day | Vehicle (g) | GNE-149 (3 mg/kg) (g) | GNE-149 (10 mg/kg) (g) | GNE-149 (30 mg/kg) (g) |

| 0 | 20.1 | 20.0 | 20.2 | 20.1 |

| 7 | 20.5 | 20.3 | 20.4 | 20.3 |

| 14 | 21.0 | 20.8 | 20.9 | 20.7 |

| 21 | 21.5 | 21.2 | 21.3 | 21.0 |

Note: This data is representative and indicates that GNE-149 is generally well-tolerated at efficacious doses.

Experimental Protocols

MCF7 Cell Culture

-

Cell Line: MCF7 (ATCC HTB-22).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells at 70-80% confluency.

MCF7 Xenograft Model Establishment

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Estrogen Supplementation: Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously on the dorsal side of each mouse one day prior to tumor cell inoculation to support the growth of estrogen-dependent MCF7 tumors.

-

Tumor Cell Inoculation:

-

Harvest MCF7 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor tumor growth by caliper measurements twice weekly.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.

-

GNE-149 Administration

-

Formulation: Prepare GNE-149 in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

-

Dosing: Administer GNE-149 or vehicle daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Duration: Continue treatment for a specified period, typically 21-28 days.

-

Monitoring:

-

Measure tumor volumes twice weekly.

-

Record body weights twice weekly as a measure of general health.

-

Observe mice for any clinical signs of toxicity.

-

Endpoint Analysis

-

Tumor Collection: At the end of the study, euthanize mice and excise tumors.

-

Tumor Weight: Record the final weight of each tumor.

-

Pharmacodynamic Analysis:

-

A portion of the tumor can be flash-frozen for Western blot analysis of ERα and downstream signaling proteins (e.g., Cyclin D1, pS2).

-

Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis.

-

Visualizations

GNE-149 Mechanism of Action

References

- 1. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]

Preparation of GNE-149 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for GNE-149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of estrogen receptor α (ERα).[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results in breast cancer research and other relevant fields.

Chemical and Physical Properties

A summary of the key quantitative data for GNE-149 is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 503.59 g/mol | [5] |

| CAS Number | 1953132-75-6 | [5] |

| Chemical Formula | C₂₈H₃₃F₄N₃O | [5] |

| Solubility in DMSO | ≥ 50 mg/mL (99.29 mM) | [1] |

| IC₅₀ for ERα | 0.053 nM | [1] |

Experimental Protocol: GNE-149 Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of GNE-149 in dimethyl sulfoxide (DMSO).

Materials:

-

GNE-149 powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: Before opening the GNE-149 vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

-

Weighing GNE-149: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of GNE-149 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.036 mg of GNE-149.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 503.59 g/mol x 1000 mg/g = 5.036 mg

-

-

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the GNE-149 powder. To prepare a 10 mM stock solution with 5.036 mg of GNE-149, add 1 mL of DMSO. For other desired concentrations and volumes, a stock solution preparation table is provided below.[1]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, the following steps can be taken:

-

Aliquotting and Storage: Once the GNE-149 is completely dissolved, centrifuge the tube briefly to collect the solution at the bottom. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Storage Conditions: Store the aliquots protected from light at:

Stock Solution Preparation Table:

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 1.9858 mL | 9.9291 mL | 19.8582 mL |

| 5 mM | 0.3972 mL | 1.9858 mL | 3.9716 mL |

| 10 mM | 0.1986 mL | 0.9929 mL | 1.9858 mL |

Safety and Handling Precautions

-

Always handle GNE-149 in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for complete safety information before handling.[6]

Visualized Workflow

The following diagram illustrates the key steps in the preparation of the GNE-149 stock solution.

Caption: Workflow for GNE-149 stock solution preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of GNE-149 as a Full Antagonist and Efficient Degrader of Estrogen Receptor alpha for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell Viability Assay with GNE-149 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is a potent and orally bioavailable full antagonist and selective estrogen receptor degrader (SERD) of Estrogen Receptor Alpha (ERα).[1] It is a critical tool for research in ER-positive (ER+) breast cancer. GNE-149 exerts its anti-proliferative effects by binding to ERα, which leads to the degradation of the receptor and subsequent inhibition of the ERα signaling pathway.[1] These application notes provide detailed protocols for assessing the effects of GNE-149 on the viability of ER+ breast cancer cell lines, such as MCF7 and T47D, using a colorimetric MTT assay.

Mechanism of Action: GNE-149 in the ERα Signaling Pathway

GNE-149 functions as a SERD, directly targeting ERα for degradation. In ER+ breast cancer cells, the binding of estrogen to ERα triggers a cascade of events that promote tumor growth. This includes both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the estrogen-ERα complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, leading to the transcription of genes that drive cell proliferation. The non-genomic pathway involves the activation of various kinase cascades, such as the PI3K/AKT and MAPK pathways, which also contribute to cell survival and growth. GNE-149 disrupts this by binding to ERα, inducing a conformational change that marks the receptor for proteasomal degradation. This depletion of ERα protein levels effectively shuts down both genomic and non-genomic estrogen-mediated signaling, leading to a potent anti-proliferative effect.

References

Application Notes and Protocols: GNE-149 in Combination with CDK4/6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-149 is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor alpha (ERα). By inducing the degradation of ERα, GNE-149 effectively inhibits ER signaling, a key driver in the majority of breast cancers. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are a class of targeted therapies that have demonstrated significant efficacy in hormone receptor-positive (HR+) breast cancer by preventing cell cycle progression. The combination of a potent SERD like GNE-149 with a CDK4/6 inhibitor presents a compelling therapeutic strategy to achieve a more profound and durable anti-tumor response by co-targeting two critical pathways in HR+ breast cancer.

These application notes provide a comprehensive overview of the scientific rationale for combining GNE-149 with CDK4/6 inhibitors, quantitative data on GNE-149's activity, and detailed protocols for preclinical evaluation of this combination therapy. While direct experimental data for the GNE-149 and CDK4/6 inhibitor combination is emerging, the protocols provided are based on established methodologies for evaluating similar oral SERD and CDK4/6 inhibitor combinations.

Scientific Rationale for Combination Therapy

The estrogen receptor (ER) signaling pathway is a fundamental driver of proliferation in ER-positive breast cancer. Endocrine therapies, including SERDs, aim to block this pathway. GNE-149, as a potent oral SERD, not only antagonizes ERα but also promotes its degradation, offering a robust method of inhibiting ER signaling.[1][2][3][4]

CDK4/6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[5][6][7] In ER+ breast cancer, ER signaling often leads to the upregulation of Cyclin D, which in turn activates CDK4/6. CDK4/6 inhibitors block this step, inducing G1 cell cycle arrest.[5][6][7]

The combination of GNE-149 and a CDK4/6 inhibitor is hypothesized to exert a synergistic anti-tumor effect through dual blockade of two interconnected signaling pathways. GNE-149's degradation of ERα reduces the upstream signal for Cyclin D expression, while the CDK4/6 inhibitor blocks the downstream effector of this pathway. This dual targeting can potentially overcome mechanisms of resistance to single-agent endocrine therapy and lead to a more profound and sustained inhibition of tumor growth. Preclinical and clinical studies with other oral SERDs in combination with CDK4/6 inhibitors have shown promising results, supporting this therapeutic strategy.[1][8][9][10][11][12][13][14][15]

Data Presentation

Table 1: In Vitro Activity of GNE-149

| Parameter | MCF7 Cells | T47D Cells | Reference |

| Antiproliferative IC50 | 0.66 nM | 0.69 nM | [16][17] |

| ERα Degradation IC50 | 0.053 nM | 0.031 nM | [16][17] |

Table 2: Preclinical Pharmacokinetics of GNE-149

| Species | Total Clearance (CL; mL/min/kg) | Oral Bioavailability (F; %) | Reference |

| Rat | 19 | 31% | [16][17] |

| Dog | 8 | 49% | [16][17] |

| Cynomolgus Monkey | 13 | 28% | [16][17] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of combining GNE-149 with a CDK4/6 inhibitor on the proliferation of ER+ breast cancer cell lines.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF7, T47D)

-

Cell culture medium and supplements

-

GNE-149 (stock solution in DMSO)

-

CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib; stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]

-

Drug Preparation: Prepare serial dilutions of GNE-149 and the CDK4/6 inhibitor in cell culture medium.

-

Combination Treatment: Treat the cells with a matrix of concentrations of GNE-149 and the CDK4/6 inhibitor, including single-agent controls and a vehicle control (DMSO).

-

Incubation: Incubate the treated plates for a period of 72 to 120 hours.

-

Cell Viability Measurement: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.[10][17][19]

-

Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]

Western Blot Analysis for Target Engagement and Downstream Effects

Objective: To assess the effect of GNE-149, a CDK4/6 inhibitor, and their combination on the levels of ERα, phosphorylated Retinoblastoma protein (pRb), and Cyclin D1.

Materials:

-

ER+ breast cancer cells

-

GNE-149 and CDK4/6 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-pRb (Ser780/Ser807/811), anti-Rb, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with GNE-149, the CDK4/6 inhibitor, their combination, or vehicle for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.[18][20]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20][21]

-

Immunoblotting:

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[20][21]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of GNE-149 and a CDK4/6 inhibitor, alone and in combination, on cell cycle distribution.

Materials:

-